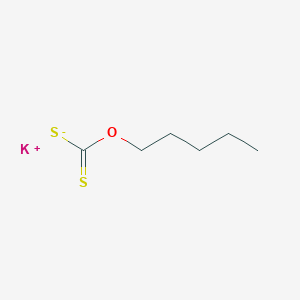

potassium;pentoxymethanedithioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “potassium;pentoxymethanedithioate” is commonly known as D-Glucose. D-Glucose is a simple sugar and an important carbohydrate in biology. It is a primary source of energy for living organisms and is a key player in various metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions

D-Glucose can be synthesized through several methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. The reaction conditions typically involve heating the starch in the presence of hydrochloric acid or using enzymes like amylase at specific temperatures and pH levels.

Industrial Production Methods

Industrially, D-Glucose is produced from corn starch through a process called enzymatic hydrolysis. This method involves the use of enzymes such as alpha-amylase and glucoamylase to convert corn starch into glucose. The process is carried out in large reactors under controlled conditions of temperature and pH to maximize yield and efficiency.

化学反応の分析

Types of Reactions

D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: D-Glucose can be oxidized to form gluconic acid using oxidizing agents like bromine water or nitric acid.

Reduction: Reduction of D-Glucose can produce sorbitol, a sugar alcohol, using reducing agents such as sodium borohydride.

Substitution: D-Glucose can undergo substitution reactions to form derivatives like glucose pentaacetate when reacted with acetic anhydride in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid.

Reduction: Sodium borohydride.

Substitution: Acetic anhydride, catalysts like sulfuric acid.

Major Products Formed

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Glucose pentaacetate.

科学的研究の応用

D-Glucose has a wide range of applications in scientific research, including:

Chemistry: Used as a standard for calibrating instruments and in various chemical reactions as a starting material.

Biology: Essential for studying cellular respiration and metabolic pathways. It is also used in culture media for growing microorganisms.

Medicine: Used in intravenous solutions to provide energy to patients. It is also a key component in oral rehydration solutions.

Industry: Employed in the food industry as a sweetener and in the production of bioethanol through fermentation processes.

作用機序

D-Glucose exerts its effects primarily through its role in cellular metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate adenosine triphosphate (ATP). ATP is the primary energy currency of the cell, driving various biochemical processes. D-Glucose also participates in the pentose phosphate pathway, which generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (NADPH) and ribose-5-phosphate for nucleotide synthesis.

類似化合物との比較

Similar Compounds

D-Fructose: Another simple sugar that is a structural isomer of D-Glucose.

D-Galactose: A monosaccharide similar to D-Glucose but with a different arrangement of hydroxyl groups.

Mannose: A sugar that is an epimer of glucose, differing in the configuration around one carbon atom.

Uniqueness

D-Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike D-Fructose and D-Galactose, D-Glucose is directly utilized in glycolysis, making it a more immediate source of energy for cells. Its ability to participate in multiple metabolic pathways also sets it apart from other similar sugars.

特性

IUPAC Name |

potassium;pentoxymethanedithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBBMDDEXKBIAM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=S)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=S)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide](/img/structure/B7783066.png)

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)

![6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7783129.png)